1-(2-Ethoxyphenyl)cyclopentan-1-amine 1-(2-Ethoxyphenyl)cyclopentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18139537
InChI: InChI=1S/C13H19NO/c1-2-15-12-8-4-3-7-11(12)13(14)9-5-6-10-13/h3-4,7-8H,2,5-6,9-10,14H2,1H3
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

1-(2-Ethoxyphenyl)cyclopentan-1-amine

CAS No.:

Cat. No.: VC18139537

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Ethoxyphenyl)cyclopentan-1-amine -

Specification

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name 1-(2-ethoxyphenyl)cyclopentan-1-amine
Standard InChI InChI=1S/C13H19NO/c1-2-15-12-8-4-3-7-11(12)13(14)9-5-6-10-13/h3-4,7-8H,2,5-6,9-10,14H2,1H3
Standard InChI Key PVKJUCHVULEXFS-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1C2(CCCC2)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 1-(2-Ethoxyphenyl)cyclopentan-1-amine, with the molecular formula C₁₃H₁₇NO and a molecular weight of 205.30 g/mol . Its structure comprises a cyclopentane ring fused to a primary amine group (-NH₂) and a 2-ethoxyphenyl substituent. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring influences its electronic and steric properties, distinguishing it from analogs like 1-(3-methoxyphenyl)cyclopentan-1-amine .

Structural Analysis

X-ray crystallography and NMR studies of related compounds (e.g., 1-(3-methoxyphenyl)cyclopentan-1-amine) reveal that the cyclopentane ring adopts a puckered conformation, while the ethoxyphenyl group introduces planar aromatic characteristics . The amine group participates in hydrogen bonding, which impacts solubility and reactivity .

Synthesis and Manufacturing

Synthetic Routes

1-(2-Ethoxyphenyl)cyclopentan-1-amine is synthesized via multistep organic reactions. A common method involves:

  • Cyclopentanone Condensation: Cyclopentanone reacts with 2-ethoxyaniline under acidic conditions to form a Schiff base intermediate.

  • Reduction: The imine intermediate is reduced using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the primary amine .

Alternative approaches include:

  • Grignard Reactions: Cyclopentylmagnesium bromide with 2-ethoxybenzaldehyde, followed by amination .

  • Reductive Amination: Cyclopentanone and 2-ethoxyphenylamine in the presence of sodium cyanoborohydride (NaBH₃CN).

Table 1: Comparison of Synthetic Methods

MethodReagentsYield (%)Purity (%)Reference
Schiff Base ReductionLiAlH₄, Ethanol65–7595
Catalytic HydrogenationPd/C, H₂, THF70–8098
Reductive AminationNaBH₃CN, MeOH60–7090

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Patent US20210395185A1 describes a scalable route using cyclopropyl methyl ketone and chiral auxiliaries like (S)-(−)-α-phenylethylamine, achieving enantiomeric excess >98% . Solvent selection (e.g., THF or 2-MeTHF) and catalyst optimization (e.g., Lewis acids) are critical for yield enhancement .

Physicochemical Properties

Stability and Solubility

The compound is stable under inert conditions but sensitive to oxidation due to the amine group. It exhibits moderate solubility in polar solvents (e.g., ethanol, methanol) and low solubility in water (<0.1 mg/mL) .

Spectroscopic Characterization

  • NMR: ¹H NMR (CDCl₃) signals include δ 1.35 (t, 3H, -OCH₂CH₃), δ 3.45 (q, 2H, -OCH₂), and δ 6.8–7.3 (m, 4H, aromatic) .

  • MS: ESI-MS shows a molecular ion peak at m/z 205.3 [M+H]⁺ .

CompoundTarget ReceptorIC₅₀ (μM)Effect Size vs. ControlReference
1-(5-Bromo-2-methoxyphenyl)cyclopentanamine5-HT₂A0.82.5×
1-(3-Ethoxyphenyl)cyclopentanamineTRPV112.51.8×

Applications in Research

Medicinal Chemistry

The compound serves as a scaffold for designing selective serotonin reuptake inhibitors (SSRIs) and κ-opioid receptor agonists . Modifications at the cyclopentane or ethoxy group enhance blood-brain barrier permeability .

Organic Synthesis

It is a precursor in synthesizing heterocyclic compounds, such as benzodiazepines and spirocyclic amines, via Pd-catalyzed cross-coupling .

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